N-(4-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide is a complex organic compound that features a fluorophenyl group, a thiadiazole ring, and a phenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Coupling with Phenylcarbamoyl Group: The final step involves coupling the thiadiazole intermediate with a phenylcarbamoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological activity being studied.
Properties
Molecular Formula |
C17H14FN5O2S2 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H14FN5O2S2/c18-11-6-8-13(9-7-11)19-14(24)10-26-17-23-22-16(27-17)21-15(25)20-12-4-2-1-3-5-12/h1-9H,10H2,(H,19,24)(H2,20,21,22,25) |
InChI Key |
OMMCMDVJBGZGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.